molecular formula C10H6ClN3 B096485 3-Quinolinecarbonitrile, 4-amino-2-chloro- CAS No. 212378-25-1

3-Quinolinecarbonitrile, 4-amino-2-chloro-

Cat. No. B096485
M. Wt: 203.63 g/mol
InChI Key: NJLNQZPOWAIENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarbonitrile, 4-amino-2-chloro-, also known as AQ-4, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. AQ-4 is a heterocyclic organic compound that belongs to the quinoline family, which is known for its diverse biological activities.

Mechanism Of Action

The exact mechanism of action of 3-Quinolinecarbonitrile, 4-amino-2-chloro- is not fully understood. However, it has been suggested that 3-Quinolinecarbonitrile, 4-amino-2-chloro- exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. 3-Quinolinecarbonitrile, 4-amino-2-chloro- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3-Quinolinecarbonitrile, 4-amino-2-chloro- has been found to induce various biochemical and physiological effects in cells. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, cell death. 3-Quinolinecarbonitrile, 4-amino-2-chloro- has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.

Advantages And Limitations For Lab Experiments

3-Quinolinecarbonitrile, 4-amino-2-chloro- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 3-Quinolinecarbonitrile, 4-amino-2-chloro- is also stable under standard laboratory conditions and can be stored for extended periods. However, 3-Quinolinecarbonitrile, 4-amino-2-chloro- has some limitations, including its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 3-Quinolinecarbonitrile, 4-amino-2-chloro-. One area of interest is the development of 3-Quinolinecarbonitrile, 4-amino-2-chloro- derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the elucidation of the exact mechanism of action of 3-Quinolinecarbonitrile, 4-amino-2-chloro-, which could lead to the development of new drugs with similar activity. Additionally, further studies are needed to determine the safety and efficacy of 3-Quinolinecarbonitrile, 4-amino-2-chloro- in vivo, which could pave the way for its use in clinical trials.

Synthesis Methods

3-Quinolinecarbonitrile, 4-amino-2-chloro- can be synthesized through various methods, including the condensation of 2-amino-4-chlorobenzonitrile with malononitrile in the presence of a base, such as potassium carbonate, followed by cyclization with polyphosphoric acid. Another method involves the reaction of 2-chloro-4-nitroaniline with malononitrile in the presence of a base, followed by reduction with iron powder.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-amino-2-chloro- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. 3-Quinolinecarbonitrile, 4-amino-2-chloro- has also been shown to possess potent antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Furthermore, 3-Quinolinecarbonitrile, 4-amino-2-chloro- has been found to exhibit antifungal and antibacterial activity against various pathogens.

properties

CAS RN

212378-25-1

Product Name

3-Quinolinecarbonitrile, 4-amino-2-chloro-

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

4-amino-2-chloroquinoline-3-carbonitrile

InChI

InChI=1S/C10H6ClN3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-4H,(H2,13,14)

InChI Key

NJLNQZPOWAIENY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N

Origin of Product

United States

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